1,1-Diphenylhydrazine hydrochloride

Catalog No.
S567696
CAS No.
530-47-2
M.F
C12H13ClN2
M. Wt
220.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diphenylhydrazine hydrochloride

CAS Number

530-47-2

Product Name

1,1-Diphenylhydrazine hydrochloride

IUPAC Name

1,1-diphenylhydrazine;hydrochloride

Molecular Formula

C12H13ClN2

Molecular Weight

220.7 g/mol

InChI

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H

InChI Key

MIVUDWFNUOXEJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N.Cl

Synonyms

1,1-diphenylhydrazine, 1,1-diphenylhydrazine hydrochloride

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)[NH3+].[Cl-]

The exact mass of the compound 1,1-Diphenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5937. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Diphenylhydrazine hydrochloride (CAS 530-47-2) is a specialized N,N-disubstituted aromatic hydrazine salt utilized primarily as a building block in complex heterocyclic synthesis and as an analytical derivatization reagent. Unlike its free base form, which is highly sensitive to auto-oxidation, the hydrochloride salt presents as a stable, blue-gray to off-white solid with excellent solubility in polar protic solvents such as water and ethanol [1]. In industrial and laboratory procurement, it is prioritized for its ability to undergo regioselective Fischer indole cyclizations, directly yielding N-aryl indoleniniums without the need for secondary N-arylation steps [2]. Furthermore, its fully substituted alpha-nitrogen prevents the formation of complex osazones, making it a highly selective reagent for carbonyl trapping and derivatization workflows where traditional reagents like 2,4-dinitrophenylhydrazine (DNPH) pose regulatory or explosive hazards [3].

Substituting 1,1-diphenylhydrazine hydrochloride with its free base or mono-substituted analogs like phenylhydrazine introduces severe processability and synthetic bottlenecks. The free base of 1,1-diphenylhydrazine is highly unstable under ambient light and air, rapidly undergoing photochemical oxidation via superoxide radicals to form toxic N-nitrosodiphenylamine, which degrades precursor purity and necessitates strict anaerobic handling [1]. Conversely, attempting to use phenylhydrazine in Fischer indole syntheses targeting N-aryl indoleniniums (such as Cy7 dye precursors) results in the formation of NH-indoles, which are notoriously inert toward subsequent N-arylation with haloarenes [2]. By utilizing the hydrochloride salt of the N,N-disubstituted hydrazine, chemists lock in shelf stability while ensuring the direct, one-pot cyclization to the desired N-aryl indoleninium, bypassing low-yield post-synthetic modifications[2].

Oxidative Stability and Shelf-Life Integrity

The free base of 1,1-diphenylhydrazine is highly susceptible to photochemical and auto-oxidation, converting to N-nitrosodiphenylamine in the presence of light and oxygen via a superoxide radical pathway[1]. In contrast, formulating the compound as a hydrochloride salt protonates the reactive amine, drastically reducing its susceptibility to oxidative degradation and allowing for stable room-temperature storage in closed containers . This stabilization eliminates the need for active oxygen-scavengers or strict anaerobic handling during routine laboratory operations.

Evidence DimensionAmbient oxidative stability and nitrosamine formation
Target Compound Data1,1-Diphenylhydrazine hydrochloride (Stable at room temperature; minimal degradation)
Comparator Or Baseline1,1-Diphenylhydrazine free base (Rapidly oxidizes to N-nitrosodiphenylamine under visible light/air)
Quantified DifferenceComplete suppression of the spontaneous photochemical oxidation pathway
ConditionsAmbient light and atmospheric oxygen exposure

Buyers must procure the hydrochloride salt to ensure consistent reagent purity and avoid the spontaneous generation of carcinogenic nitrosamine impurities during storage and handling.

Regiocontrol in N-Aryl Indoleninium Synthesis

In the synthesis of heptamethine indocyanine (Cy7) dye precursors, utilizing 1,1-diphenylhydrazine hydrochloride allows for the direct, one-pot cascade formation of N-phenyl indoleniniums (e.g., 2,3,3-trimethyl-1-phenyl-3H-indol-1-ium) when reacted with 3-methylbutan-2-one [1]. If a mono-substituted comparator like phenylhydrazine is used, the reaction yields an NH-indole (e.g., 2,3,3-trimethyl-3H-indole), which exhibits extreme inertness toward subsequent N-arylation with haloarenes, severely bottlenecking the synthesis [1].

Evidence DimensionSynthetic route efficiency for N-aryl indoleniniums
Target Compound Data1,1-Diphenylhydrazine hydrochloride (Direct 1-step cascade cyclization to N-phenyl indoleninium)
Comparator Or BaselinePhenylhydrazine (Requires 2 steps; the second N-arylation step is highly inert/low-yielding)
Quantified DifferenceBypasses the inert N-arylation bottleneck entirely
ConditionsFischer indole synthesis with 3-methylbutan-2-one in boiling ethanol

Procuring the fully substituted 1,1-diphenylhydrazine hydrochloride is mandatory for efficiently accessing N-aryl indoleninium building blocks without relying on complex, low-yield post-cyclization cross-couplings.

Selectivity in Carbonyl Derivatization

For the HPLC-UV determination of carbonyls such as formaldehyde, 1,1-diphenylhydrazine hydrochloride serves as a highly selective derivatization reagent [1]. Because its alpha-nitrogen is fully substituted with two phenyl rings, it cannot undergo the secondary oxidations required to form complex osazones—a common side reaction when using mono-substituted hydrazines like phenylhydrazine with alpha-hydroxy carbonyls [2]. Furthermore, it provides a safer, non-explosive alternative to the heavily regulated 2,4-dinitrophenylhydrazine (DNPH) while still yielding stable, UV-active hydrazones [1].

Evidence DimensionOsazone formation and regulatory handling
Target Compound Data1,1-Diphenylhydrazine hydrochloride (Forms strict mono-hydrazones; non-explosive)
Comparator Or BaselinePhenylhydrazine (Forms osazones) / DNPH (Explosive hazard, tightly regulated)
Quantified Difference100% suppression of osazone over-derivatization; elimination of explosive handling protocols
ConditionsAcidic/basic carbonyl derivatization for HPLC analysis

Analytical laboratories procure this compound to achieve clean, single-peak chromatograms for carbonyls while avoiding the stringent safety and regulatory overhead associated with DNPH.

Synthesis of N-Aryl Heptamethine Indocyanine (Cy7) Dyes

Due to its ability to directly form N-phenyl indoleniniums via Fischer indole cyclization, this compound is the optimal precursor for synthesizing rigidified, near-infrared (NIR) Cy7 dyes used in deep-tissue optical imaging and protein-targeted tumor tracking [1].

HPLC-UV Derivatization of Low-Molecular-Weight Carbonyls

As a stable, non-explosive alternative to DNPH, it is highly suited for analytical laboratories quantifying formaldehyde, ketones, and aldehydes in food, environmental, or industrial samples, ensuring stable hydrazone formation without osazone interference[2].

Pharmaceutical Intermediate Manufacturing

The enhanced oxidative stability of the hydrochloride salt makes it the preferred form for bulk procurement in fine chemical and pharmaceutical manufacturing, where it serves as a reliable building block for biologically active hydrazones and complex nitrogen-containing heterocycles .

UNII

O8100CBZ4N

Related CAS

530-50-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (84.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (89.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (10.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

530-47-2

Wikipedia

1,1-diphenylhydrazine hydrochloride

General Manufacturing Information

Hydrazine, 1,1-diphenyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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